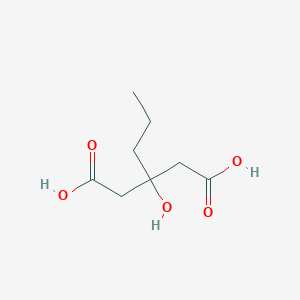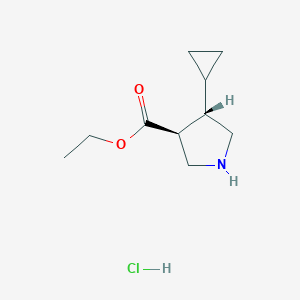![molecular formula C21H25ClF3N5O2S B2507246 1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-2-methyl-4-[1-(Pyridin-3-sulfonyl)piperidin-4-yl]piperazin CAS No. 2097934-07-9](/img/structure/B2507246.png)
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-2-methyl-4-[1-(Pyridin-3-sulfonyl)piperidin-4-yl]piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C21H25ClF3N5O2S and its molecular weight is 503.97. The purity is usually 95%.
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-2-methyl-4-[1-(Pyridin-3-sulfonyl)piperidin-4-yl]piperazin“ in verschiedenen Bereichen:
Pharmazeutische Entwicklung
Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Struktur, die eine Trifluormethylgruppe umfasst, in der Entwicklung neuer Medikamente umfassend eingesetzt. Diese Gruppe erhöht die metabolische Stabilität und Bioverfügbarkeit von Medikamenten, was sie zu einem wertvollen Bestandteil bei der Synthese verschiedener Therapeutika macht . Sie ist besonders nützlich bei der Entwicklung von Medikamenten, die auf Erkrankungen des zentralen Nervensystems und Krebs abzielen .
Agrochemische Anwendungen
In der Agrochemieindustrie wird diese Verbindung bei der Synthese von Pestiziden und Herbiziden verwendet. Die Trifluormethylgruppe trägt zur Wirksamkeit der Verbindung beim Schutz von Pflanzen vor Schädlingen und Krankheiten bei . Sie ist ein wichtiger Zwischenstoff bei der Herstellung verschiedener Agrochemikalien, die für die moderne Landwirtschaft entscheidend sind .
Materialwissenschaften
Die einzigartigen chemischen Eigenschaften der Verbindung machen sie in der Materialwissenschaft wertvoll, insbesondere bei der Entwicklung fortschrittlicher Materialien. Sie wird bei der Synthese von Flüssigkristallen und anderen Materialien verwendet, die eine hohe thermische und chemische Stabilität erfordern . Diese Materialien finden Anwendung in der Elektronik, in Displays und in anderen Hightech-Branchen.
Katalyse
Im Bereich der Katalyse dient diese Verbindung als Ligand in verschiedenen katalytischen Reaktionen. Ihre Struktur ermöglicht es ihr, Übergangszustände zu stabilisieren und die Effizienz katalytischer Prozesse zu verbessern . Dies macht sie nützlich in industriellen Prozessen, die eine präzise und effiziente Katalyse erfordern.
Medizinische Chemie
Medizinische Chemiker verwenden diese Verbindung als Baustein für die Entwicklung neuer Moleküle mit möglichen therapeutischen Wirkungen. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem vielseitigen Werkzeug in der Wirkstoffforschung und -entwicklung . Forscher untersuchen ihre Anwendung bei der Behandlung einer Reihe von Krankheiten, darunter Infektionskrankheiten und Stoffwechselstörungen.
Veterinärmedizin
Ähnlich wie bei ihren Anwendungen in der Humanmedizin wird diese Verbindung auch in der Veterinärmedizin eingesetzt. Sie ist an der Entwicklung von Medikamenten zur Behandlung von Krankheiten bei Tieren beteiligt, um ihre Gesundheit und Produktivität zu gewährleisten . Ihre Wirksamkeit und ihr Sicherheitsprofil machen sie zu einer bevorzugten Wahl in der Veterinärpharmazie.
Umweltchemie
Die Verbindung wird auf ihre möglichen Anwendungen in der Umweltchemie untersucht, insbesondere bei der Abbau von Schadstoffen. Ihre chemische Stabilität und Reaktivität machen sie für die Entwicklung von Methoden zum Abbau schädlicher Stoffe in der Umwelt geeignet . Diese Forschung ist entscheidend für die Bekämpfung von Umweltverschmutzung und die Förderung von Nachhaltigkeit.
Biochemische Forschung
In der biochemischen Forschung wird diese Verbindung als Sonde verwendet, um verschiedene biologische Prozesse zu untersuchen. Ihre Fähigkeit, an bestimmte Proteine und Enzyme zu binden, ermöglicht es Forschern, die Wirkmechanismen verschiedener biologischer Moleküle zu untersuchen . Dies trägt zum Verständnis von Krankheitswegen und zur Entwicklung gezielter Therapien bei.
Diese Anwendungen verdeutlichen die Vielseitigkeit und Bedeutung von „this compound“ in der wissenschaftlichen Forschung und in verschiedenen Industrien.
Synthese und Anwendung von Trifluormethylpyridinen FDA-zugelassene Medikamente mit Trifluormethylgruppe Zwischenprodukt von Fluazifop-P-butyl und Haloxyfop-R-methyl 3-Chlor-5-(Trifluormethyl)pyridin-2-ol 4-(3-Chlor-5-(Trifluormethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound structure may contribute to its interaction with its targets .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the compound, such as the presence of the fluorine atom and the pyridine moiety, may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
Compounds containing a piperazine ring are known to interact with various enzymes and proteins . The trifluoromethyl group attached to the pyridine ring can potentially enhance the compound’s potency towards enzyme inhibition .
Molecular Mechanism
The presence of the trifluoromethyl group could potentially enhance its binding interactions with biomolecules .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N5O2S/c1-15-14-28(9-10-30(15)20-19(22)11-16(12-27-20)21(23,24)25)17-4-7-29(8-5-17)33(31,32)18-3-2-6-26-13-18/h2-3,6,11-13,15,17H,4-5,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPCKKBCWUXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2507167.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2507172.png)
![N,6-dimethyl-N-[1-(propane-2-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2507173.png)

![5-(1-methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2507178.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)


![11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2507185.png)
